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Compound of Interest

Compound Name: Ethyl 4,6-dihydroxynicotinate

Cat. No.: B048490 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4,6-
dihydroxynicotinate, a versatile heterocyclic building block used in the synthesis of various

biologically active molecules. The information presented is intended for researchers, chemists,

and professionals in the field of drug discovery and development, offering a detailed look at the

compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

profiles.

Spectroscopic Data Summary
The structural identity and purity of Ethyl 4,6-dihydroxynicotinate (C₈H₉NO₄, Molecular

Weight: 183.16 g/mol ) are confirmed through various spectroscopic techniques. The

quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

1.25 Triplet (t) 7.2 3H -O-CH₂-CH₃

4.23 Quartet (q) 7.2 2H -O-CH₂-CH₃

5.58 Singlet (s) - 1H Pyridinone C5-H

7.99 Singlet (s) - 1H Pyridinone C2-H

Data sourced from ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data Note: These are predicted chemical shifts

based on the molecular structure and typical values for similar functional groups. Experimental

values may vary.

Predicted Chemical Shift (δ) ppm Carbon Assignment

14.5 - 15.5 -O-CH₂-CH₃

60.0 - 61.5 -O-CH₂-CH₃

95.0 - 100.0 C5

105.0 - 110.0 C3

145.0 - 150.0 C2

160.0 - 165.0 C4 & C6 (Pyridinone C-O)

168.0 - 172.0 Ester C=O

Mass Spectrometry (MS) Data
Table 3: ESI-MS Spectroscopic Data
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Ionization Mode
Mass-to-Charge Ratio
(m/z)

Ion Adduct

Electrospray (ESI), Positive 184.1 [M+H]⁺

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands Note: These are predicted absorption ranges based on

the functional groups present. The solid-state spectrum may show peak broadening and shifts

due to hydrogen bonding.

Wavenumber
Range (cm⁻¹)

Intensity Vibrational Mode Functional Group

3400 - 3200 Broad, Strong O-H Stretch Hydroxyl Groups

3200 - 3000 Broad, Medium N-H Stretch Pyridinone Tautomer

2980 - 2850 Medium C-H Stretch (sp³) Ethyl Group

~1700 Strong C=O Stretch Ester Carbonyl

~1650 Strong C=O Stretch Pyridinone Carbonyl

1620 - 1550 Medium-Strong C=C & C=N Stretch Pyridine Ring

1250 - 1150 Strong C-O Stretch Ester & Phenolic C-O

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of Ethyl 4,6-dihydroxynicotinate is dissolved

in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.

Data Acquisition: The spectrum is acquired at room temperature. The chemical shifts are

referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm). Standard acquisition

parameters for ¹H NMR are used, including a sufficient number of scans to achieve an

adequate signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: A stock solution of the compound is prepared by dissolving ~1 mg in 1

mL of a suitable solvent like methanol or acetonitrile. This stock is then further diluted to a

final concentration of approximately 1-10 µg/mL using a mixture of methanol and water, often

with the addition of 0.1% formic acid to promote protonation for positive ion mode analysis.

[2][3]

Instrumentation: The analysis is performed on a mass spectrometer equipped with an

electrospray ionization source.

Data Acquisition: The prepared solution is introduced into the ESI source via direct infusion

using a syringe pump at a flow rate of 5-10 µL/min.[4] The mass spectrum is acquired in the

positive ion mode over a suitable m/z range (e.g., 50-500 amu) to observe the protonated

molecular ion [M+H]⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): A small amount (5-10 mg) of solid Ethyl 4,6-
dihydroxynicotinate is dissolved in a few drops of a volatile solvent (e.g., acetone or

methylene chloride).[5]

A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or

KBr).[1]

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on

the plate.[1][5]

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.
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Data Acquisition: A background spectrum of the clean, empty salt plate is first collected. The

salt plate with the sample film is then placed in the sample holder, and the IR spectrum is

recorded, typically over the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an organic compound like Ethyl 4,6-dihydroxynicotinate.
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Caption: General workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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